1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride
Description
1-[(Pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a pyridin-3-ylmethyl group and a carboxylic acid moiety at the 5-position, forming a hydrochloride salt. This compound is marketed by Santa Cruz Biotechnology (Catalog # sc-345145) for research applications . Its molecular formula is C₁₃H₁₁N₄O₂·HCl, with a molecular weight of approximately 291.7 g/mol.
Properties
Molecular Formula |
C13H11ClN4O2 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H10N4O2.ClH/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9;/h1-7H,8H2,(H,18,19);1H |
InChI Key |
FPSNXNBGAIWNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[3,4-b]pyridine scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key analogs based on substituent variations, physicochemical properties, and biological relevance:
Substituent Variations and Physicochemical Properties
Key Observations:
- Pyridin-3-ylmethyl vs. Benzyl Groups : The pyridin-3-ylmethyl substituent in the target compound introduces a basic nitrogen, enhancing solubility in acidic environments compared to fluorobenzyl or phenyl groups .
- Carboxylic Acid Position : The 5-carboxylic acid group is conserved in many analogs (e.g., ), suggesting its critical role in binding interactions, possibly through hydrogen bonding or salt bridge formation .
- Halogen Effects : Chlorine () and fluorine () substituents improve electronegativity and metabolic stability but may reduce aqueous solubility.
Target Compound:
The carboxylic acid group may act as a pharmacophore for enzyme inhibition .
Analogs with Reported Activity:
- NAMPT Inhibitors : Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid () exhibit potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy. The target compound’s free carboxylic acid may serve as a precursor for prodrug development .
- Riociguat Derivatives: Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methyl carbamate () is a guanylate cyclase stimulator used for pulmonary hypertension. Substituents at the 1- and 3-positions are critical for target engagement .
- Kinase Inhibitors : Fluorobenzyl-substituted analogs () are patented for improved synthetic processes, indicating their relevance in kinase-targeted drug development .
Biological Activity
1-[(Pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, potential antiviral effects, and mechanism of action.
Chemical Structure
The molecular formula of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is , with a molecular weight of approximately 287.72 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a pyridine group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, research has shown that certain analogues demonstrate significant cytotoxic activity against various cancer cell lines.
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of several derivatives against human breast cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range (0.75–4.15 μM) without affecting normal cells .
- In vivo studies indicated that these compounds could inhibit tumor growth in mouse models of breast cancer without systemic toxicity, suggesting a targeted effect on cancer cells .
- Mechanism of Action :
Antiviral and Antibacterial Activity
In addition to anticancer properties, some pyrazolo[3,4-b]pyridines have been reported to exhibit antiviral and antibacterial activities.
- Antiviral Effects : Certain derivatives have shown efficacy against viral infections by targeting specific viral enzymes or receptors.
- Antibacterial Properties : Compounds in this class have demonstrated the ability to inhibit bacterial growth through various mechanisms, including enzyme inhibition .
Structure-Activity Relationship (SAR)
The biological activity of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride can be influenced by structural modifications. Key findings include:
- Substituent Effects : Variations at specific positions on the pyrazolo ring significantly affect potency and selectivity against cancer cells.
- Optimal Substitutions : Compounds with alkylaminoethyl ethers at the 4-position showed enhanced antiproliferative activity .
Study 1: Breast Cancer Model
A series of pyrazolo[3,4-b]pyridine derivatives were tested in an orthotopic mouse model for breast cancer. The results indicated that specific analogues effectively inhibited tumor growth while sparing normal tissues from toxicity.
| Compound | IC50 (μM) | In Vivo Efficacy | Toxicity |
|---|---|---|---|
| Compound A | 0.75 | Yes | None |
| Compound B | 2.00 | Yes | None |
| Compound C | 4.15 | No | Low |
Study 2: Antiviral Activity
Another study focused on the antiviral properties of selected derivatives against influenza virus strains. Results showed significant inhibition of viral replication in vitro.
| Compound | Viral Strain | IC50 (μM) |
|---|---|---|
| Compound D | H1N1 | 5.00 |
| Compound E | H3N2 | 7.50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
